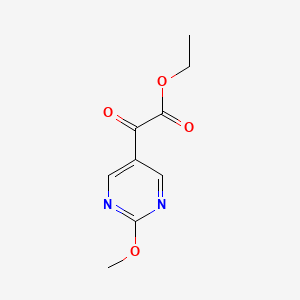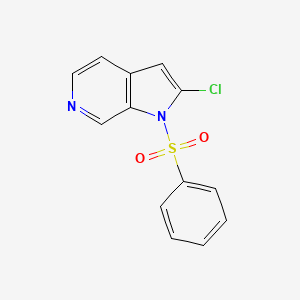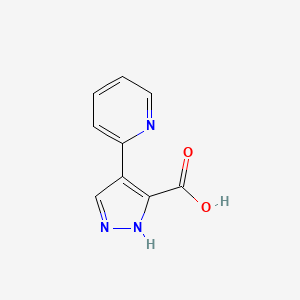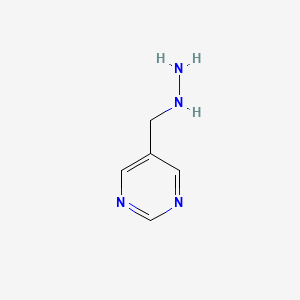
Ácido (3,5-dimetilfenil)fenilacético
Descripción general
Descripción
3-(3,5-Dimethylphenyl)phenylacetic acid is an organic compound with a molecular weight of 240.3 . It contains a phenyl functional group and a carboxylic acid functional group .
Molecular Structure Analysis
The molecular structure of 3-(3,5-Dimethylphenyl)phenylacetic acid can be represented by the InChI code: 1S/C16H16O2/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16(17)18/h3-9H,10H2,1-2H3, (H,17,18) .Aplicaciones Científicas De Investigación
Investigación de Química Orgánica
Este compuesto es un intermedio farmacéutico activo . Se utiliza en varias reacciones químicas relacionadas con andamios de bifenilo, como Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cianación, aminación y varias reacciones de sustitución electrófila .
Producción de medicamentos
Los compuestos de bifenilo, incluido este, se utilizan para producir una amplia gama de medicamentos . Se utilizan en muchos ingredientes farmacéuticamente activos, como antibióticos, antiinflamatorios, antihipertensivos, anticancerígenos, antihistamínicos y tratamientos de infertilidad .
Agricultura
Los compuestos de bifenilo también se utilizan en la producción de agroquímicos biológicamente activos .
Diodos orgánicos emisores de luz (OLED)
Los derivados del bifenilo se utilizan en la producción de capas fluorescentes en diodos orgánicos emisores de luz (OLED) .
Cristales líquidos
Los compuestos de bifenilo sirven como intermedios importantes en la química orgánica y se utilizan como bloques de construcción para cristales líquidos básicos .
Síntesis de otros compuestos
El compuesto se puede obtener a partir de la diazotización de derivados de anilina con nitrito de isopropilo y la reacción de acoplamiento con derivados del benceno en presencia de CuCl como catalizador .
Aplicaciones biológicas y medicinales
El compuesto tiene una amplia gama de aplicaciones biológicas y medicinales. Se utiliza en la síntesis de compuestos que implican enfoques patentados en la última década, investigando el papel crucial de las estructuras de bifenilo en los API .
Producción industrial
Se han aplicado algunos métodos sintéticos en la producción industrial de compuestos de bifenilo
Direcciones Futuras
Future research may focus on developing more efficient synthesis methods for compounds like 3-(3,5-Dimethylphenyl)phenylacetic acid. For example, the Suzuki–Miyaura coupling reaction is a promising area of study . Additionally, the catalytic protodeboronation of pinacol boronic esters represents another potential area of exploration .
Mecanismo De Acción
Biochemical Pathways
The compound might be involved in the catabolism of aromatic compounds, as suggested by the phenylacetic acid degradation pathway . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular context.
Análisis Bioquímico
Biochemical Properties
3-(3,5-Dimethylphenyl)phenylacetic acid plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with enzymes involved in the metabolism of aromatic compounds. The compound can act as a substrate for enzymes such as phenylacetate-CoA ligase, which catalyzes the formation of phenylacetyl-CoA, a crucial intermediate in the degradation of aromatic compounds . Additionally, 3-(3,5-Dimethylphenyl)phenylacetic acid may interact with proteins involved in cellular signaling pathways, affecting their activity and downstream effects.
Cellular Effects
The effects of 3-(3,5-Dimethylphenyl)phenylacetic acid on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in the metabolic pathways of aromatic compounds, leading to changes in cellular metabolism . Furthermore, 3-(3,5-Dimethylphenyl)phenylacetic acid can impact cell signaling pathways by interacting with key proteins and enzymes, thereby altering cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of 3-(3,5-Dimethylphenyl)phenylacetic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it may inhibit or activate enzymes involved in the metabolism of aromatic compounds, leading to changes in the levels of metabolic intermediates . Additionally, 3-(3,5-Dimethylphenyl)phenylacetic acid can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-Dimethylphenyl)phenylacetic acid can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to 3-(3,5-Dimethylphenyl)phenylacetic acid in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 3-(3,5-Dimethylphenyl)phenylacetic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings underscore the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
3-(3,5-Dimethylphenyl)phenylacetic acid is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound can be metabolized by enzymes such as phenylacetate-CoA ligase, leading to the formation of phenylacetyl-CoA, which is further processed in the metabolic pathway . This pathway involves multiple enzymes and cofactors, resulting in the breakdown of the compound into smaller metabolites. The effects on metabolic flux and metabolite levels are significant, as they influence the overall metabolic activity of the cell.
Transport and Distribution
The transport and distribution of 3-(3,5-Dimethylphenyl)phenylacetic acid within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of 3-(3,5-Dimethylphenyl)phenylacetic acid within tissues can affect its overall activity and function, as different tissues may exhibit varying levels of uptake and retention of the compound.
Subcellular Localization
The subcellular localization of 3-(3,5-Dimethylphenyl)phenylacetic acid is an important factor in determining its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression. The subcellular localization of 3-(3,5-Dimethylphenyl)phenylacetic acid is crucial for understanding its biochemical effects and potential therapeutic applications.
Propiedades
IUPAC Name |
2-[3-(3,5-dimethylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYCTWRGFOPQOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=CC(=C2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716594 | |
| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-03-6 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′,5′-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3',5'-Dimethyl[1,1'-biphenyl]-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60716594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)
![3-Chloro-1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B567827.png)




![(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B567837.png)


